3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate
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Overview
Description
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 3-oxopentan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be used to accelerate the esterification reaction. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloropyridine ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate.
3-Oxopentan-2-yl benzoate: A structurally similar ester with a benzoate group instead of a chloropyridine ring.
Uniqueness
This compound is unique due to the presence of both a chloropyridine ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-oxopentan-2-yl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-9(14)7(2)16-11(15)8-5-4-6-13-10(8)12/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINQTHJEMBPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)OC(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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